Compound Description: AN-024 is a compound synthesized from 4-methyl-2-nitroaniline via a series of intermediates, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]benzamide [].
Relevance: While the specific biological activity of AN-024 is not mentioned in the provided abstract, its synthesis as an end product from a similar starting material (aniline derivative) and the presence of a benzamide moiety suggests potential structural and chemical relevance to 2-{[N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide []. Both compounds share a benzamide core structure and incorporate a sulfonyl group. The differences lie in the substitutions on the phenyl rings and the presence of a pyridinylpyrimidin-2-amine group in AN-024.
Compound Description: PPA5 is a phenylpyrimidine derivative that demonstrated over 50% inhibition of cell viability and induced cell cycle arrest at the G2/M phase in human lung cancer cells [].
Relevance: Both PPA5 and 2-{[N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide belong to the N-phenylpyrimidin-2-amine (PPA) chemical class, featuring a phenylpyrimidine core with a substituted phenyl ring attached to the amine group []. The structural variations arise from the substitution patterns on the phenyl rings and the presence of additional functional groups, such as the sulfonylglycylbenzamide group in the target compound.
Compound Description: PPA13 is a phenylpyrimidine derivative that displayed over 50% inhibition of cell viability and led to a significant increase in the proportion of cells arrested at the G2/M phase of the cell cycle [].
Compound Description: PPA14 is a phenylpyrimidine derivative that showed more than 50% inhibition of cell viability and resulted in a notable rise in the percentage of cells halted at the G2/M phase of the cell cycle. When combined with radiation, PPA14 substantially decreased clonogenic survival [].
Relevance: PPA14 and 2-{[N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide both belong to the N-phenylpyrimidin-2-amine (PPA) family, sharing a common phenylpyrimidine core structure with a substituted phenyl ring attached to the amine group []. The presence of a sulfonamide group in PPA14 and a sulfonyl group in 2-{[N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide further highlights their structural similarity. The variations between the two compounds lie in the substitution patterns on the phenyl rings and the additional glycylbenzamide group in the target compound.
Compound Description: PPA15, a phenylpyrimidine derivative, exhibited over 50% cell viability inhibition and caused a substantial increase in the fraction of cells arrested at the G2/M phase of the cell cycle. Notably, PPA15 significantly elevated the sub-G1 cell population and the levels of cyclin B1, as well as the phosphorylation levels of cyclin-dependent kinase (CDK) 1. When used in conjunction with radiation, PPA15 dramatically reduced clonogenic survival. Furthermore, an in vitro kinase assay revealed that PPA15 inhibited multiple CDKs involved in cell cycle control [].
Relevance: PPA15 shares structural features with 2-{[N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide as both belong to the N-phenylpyrimidin-2-amine (PPA) class of compounds, characterized by a phenylpyrimidine core structure and a substituted phenyl ring connected to the amine group []. The presence of a sulfonamide group in PPA15 and a sulfonyl group in 2-{[N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide further emphasizes their structural resemblance. The key differences between them are the substitution patterns on the phenyl rings and the presence of the glycylbenzamide moiety in 2-{[N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide.
Compound Description: PPA17, another phenylpyrimidine derivative, exhibited over 50% inhibition of cell viability and led to a significant increase in the proportion of cells arrested at the G2/M phase of the cell cycle [].
Compound Description: ABT-737 is a BH3-mimetic compound known to neutralize Bcl-2 and Bcl-xL proteins [].
Compound Description: These are modified nucleoside monomers utilized in oligonucleotide synthesis. The key feature of these monomers is the presence of a free amino group, which remains unprotected during the oligonucleotide synthesis process [].
Compound Description: PNO is an oxidizing agent used in oligonucleotide synthesis to oxidize internucleotidic H-phosphonate linkages under anhydrous conditions [].
Compound Description: YDS is an undecasaccharide, a type of complex carbohydrate, studied for its anti-influenza virus activity. It is transformed into a glycosylamine-1-N-glycyl derivative and conjugated with polyacrylic acid or polyacrylamide to create antiviral conjugates [].
Compound Description: These trisaccharides are types of carbohydrates with antiviral properties, particularly against influenza viruses. They are modified into glycosylamine-1-N-glycyl derivatives and then conjugated to polyacrylic backbones to develop antiviral conjugates [].
Compound Description: This compound is part of a group of agents that induce apoptosis and are explored for their potential in treating cancer, immune, and autoimmune diseases [, , ]. These compounds target the Bcl-2 antiapoptotic protein.
N-(phenylsulfonamidophenyl)benzamide Derivatives
Compound Description: These compounds were designed as potential Acetohydroxyacid Synthase (AHAS) inhibitors, with some exhibiting promising in vitro and in vivo activity against Arabidopsis thaliana and rape root growth [].
Compound Description: Similar to the previous group, these derivatives were also designed as AHAS inhibitors, and some demonstrated activity against Arabidopsis thaliana and rape root growth [].
Compound Description: This group of five-membered heterocyclic compounds was synthesized from [N-(5-phenyl)-1,3,4-thiadiazole-2-yl]-benzamide and reacted with 4-aminobenzenesulfonyl chloride to produce seven derivatives (a1-a7) [].
Compound Description: This specific derivative from the [N-(5-phenyl)-1,3,4-thiadiazole-2-yl]-benzamide series showed good anticonvulsant activity in the maximal electroshock (MES) test [].
Compound Description: This derivative, belonging to the [N-(5-phenyl)-1,3,4-thiadiazole-2-yl]-benzamide group, exhibited good anticonvulsant activity in the MES test, similar to a1 [].
Compound Description: This [N-(5-phenyl)-1,3,4-thiadiazole-2-yl]-benzamide derivative demonstrated moderate anticonvulsant activity in the MES test [].
Compound Description: This derivative from the [N-(5-phenyl)-1,3,4-thiadiazole-2-yl]-benzamide family exhibited moderate anticonvulsant activity in the MES test, comparable to a2 [].
Compound Description: These compounds were synthesized by treating 4-aminoantipyrine with various N-protected amino acids using N,N′-dicyclohexylcarbodiimide [].
Compound Description: These thiobarbituric acid derivatives were synthesized from 1-arylidene-4-(N-antipyrinylglycyl)-3-thiosemicarbazones (II), which in turn were prepared from 4-aminoantipyrine [].
Compound Description: These compounds were synthesized from 1-(N-antipyrinylglycyl)-3-arylideneamino)-2-thiobarbituric acids (III) through a chemical transformation [].
Compound Description: Sch527123 is a potent allosteric antagonist of both CXCR1 and CXCR2, chemokine receptors involved in inflammatory responses. It exhibits high affinity for CXCR2 (Kd 0.049 ± 0.004 nM) and inhibits neutrophil chemotaxis and myeloperoxidase release induced by CXCL1 and CXCL8 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.